molecular formula C19H11Cl2F2NO3 B12379248 hPL-IN-1

hPL-IN-1

Cat. No.: B12379248
M. Wt: 410.2 g/mol
InChI Key: FQCBOPWQUHBPBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of hPL-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by the manufacturers. general methods involve the use of organic solvents and reagents under controlled temperature and pressure conditions . Industrial production methods for this compound would likely involve large-scale synthesis using similar chemical processes, optimized for yield and purity.

Chemical Reactions Analysis

hPL-IN-1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction might yield a more reduced form.

Scientific Research Applications

hPL-IN-1 is widely used in scientific research, particularly in the fields of:

Comparison with Similar Compounds

hPL-IN-1 is unique in its high potency and specificity for pancreatic lipase compared to other similar compounds. Some similar compounds include:

This compound stands out due to its reversible inhibition and lower IC50 value, making it a more potent inhibitor compared to these other compounds .

Properties

Molecular Formula

C19H11Cl2F2NO3

Molecular Weight

410.2 g/mol

IUPAC Name

N-[3-chloro-4-(4-chlorophenoxy)phenyl]-3,5-difluoro-2-hydroxybenzamide

InChI

InChI=1S/C19H11Cl2F2NO3/c20-10-1-4-13(5-2-10)27-17-6-3-12(9-15(17)21)24-19(26)14-7-11(22)8-16(23)18(14)25/h1-9,25H,(H,24,26)

InChI Key

FQCBOPWQUHBPBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)NC(=O)C3=C(C(=CC(=C3)F)F)O)Cl)Cl

Origin of Product

United States

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